molecular formula NiO10U3+ B091070 Nickel uranium oxide (NiU3O10) CAS No. 15780-33-3

Nickel uranium oxide (NiU3O10)

Katalognummer B091070
CAS-Nummer: 15780-33-3
Molekulargewicht: 932.77 g/mol
InChI-Schlüssel: WTMASFUHFYWMEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nickel uranium oxide (NiU3O10) is a compound consisting of nickel, uranium, and oxygen. It has been a subject of scientific research due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of Nickel uranium oxide (NiU3O10) is still not fully understood. However, it is believed that the compound undergoes fission reactions when exposed to high-energy particles, such as neutrons. The fission reactions release energy and produce radioactive isotopes, which can be used for various scientific and medical applications.

Biochemische Und Physiologische Effekte

Nickel uranium oxide (NiU3O10) is a highly radioactive compound and can cause severe damage to living organisms if not handled properly. Exposure to Nickel uranium oxide (NiU3O10) can lead to radiation sickness, which can cause nausea, vomiting, and other symptoms. Long-term exposure to Nickel uranium oxide (NiU3O10) can increase the risk of cancer and other health problems.

Vorteile Und Einschränkungen Für Laborexperimente

Nickel uranium oxide (NiU3O10) has several advantages and limitations for lab experiments. One of the main advantages is its high energy density, which makes it a potent source of energy for various scientific applications. However, the high radioactivity of Nickel uranium oxide (NiU3O10) makes it challenging to handle and requires specialized equipment and protocols to ensure the safety of researchers.

Zukünftige Richtungen

There are several possible future directions for Nickel uranium oxide (NiU3O10) research. One of the most significant areas of research is in the development of new nuclear fuels that are safer, more efficient, and more sustainable than traditional fuels. Nickel uranium oxide (NiU3O10) has the potential to play a significant role in this research, as it offers unique properties that can be leveraged to create new and innovative nuclear fuels. Additionally, Nickel uranium oxide (NiU3O10) can be used in various scientific and medical applications, such as cancer treatment and imaging, where its radioactive properties can be harnessed to produce beneficial effects. Overall, Nickel uranium oxide (NiU3O10) is a promising material that offers exciting possibilities for scientific research and innovation.
In conclusion, Nickel uranium oxide (NiU3O10) is a compound that has been the subject of scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions of Nickel uranium oxide (NiU3O10) have been discussed in this paper. The research on Nickel uranium oxide (NiU3O10) is ongoing, and there is still much to learn about this fascinating compound.

Synthesemethoden

Nickel uranium oxide (NiU3O10) can be synthesized through a solid-state reaction between nickel oxide (NiO) and uranium oxide (U3O8) at high temperatures. The reaction takes place in an oxygen-rich atmosphere, and the resulting product is a black powder. The synthesis of Nickel uranium oxide (NiU3O10) is a complex process that requires careful control of the reaction conditions to ensure the purity and quality of the product.

Wissenschaftliche Forschungsanwendungen

The unique properties of Nickel uranium oxide (NiU3O10) make it a promising material for various scientific research applications. One of the most significant applications of Nickel uranium oxide (NiU3O10) is in the field of nuclear energy. Nickel uranium oxide (NiU3O10) can be used as a fuel in nuclear reactors, where it undergoes fission reactions to generate energy. Nickel uranium oxide (NiU3O10) has a high energy density and is relatively stable, making it an attractive alternative to traditional nuclear fuels.

Eigenschaften

CAS-Nummer

15780-33-3

Produktname

Nickel uranium oxide (NiU3O10)

Molekularformel

NiO10U3+

Molekulargewicht

932.77 g/mol

InChI

InChI=1S/Ni.10O.3U/q+2;;;;;;;;;2*-1;;;

InChI-Schlüssel

WTMASFUHFYWMEU-UHFFFAOYSA-N

SMILES

[O-][U](=O)(=O)O[U](=O)(=O)O[U](=O)(=O)[O-].[Ni+2]

Kanonische SMILES

[O-][U](=O)(=O)O[U](=O)(=O)O[U](=O)(=O)[O-].[Ni+2]

Andere CAS-Nummern

15780-33-3

Piktogramme

Irritant; Health Hazard

Synonyme

nickel triuranium decaoxide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.